11.5-Fold Higher Plasma Bioavailability (AUC0-24) vs. Thiamine Hydrochloride
In a randomized crossover study in healthy volunteers, oral benfotiamine (300 mg) produced a plasma thiamine AUC0-24 of 1763.1 ± 432.7 μg·h·L⁻¹, compared to 182.0 ± 93.8 μg·h·L⁻¹ for thiamine hydrochloride (220 mg). The relative bioavailability of thiamine from benfotiamine was calculated as 1147.3 ± 490.3% [1].
| Evidence Dimension | Plasma thiamine AUC0-24 |
|---|---|
| Target Compound Data | 1763.1 ± 432.7 μg·h·L⁻¹ |
| Comparator Or Baseline | Thiamine hydrochloride: 182.0 ± 93.8 μg·h·L⁻¹ |
| Quantified Difference | 1147.3 ± 490.3% relative bioavailability (~9.7-fold higher mean AUC) |
| Conditions | Healthy male volunteers; 300 mg benfotiamine vs 220 mg thiamine hydrochloride; HPLC-Flu |
Why This Matters
This extreme difference in systemic exposure informs dose selection for in vivo studies and justifies procurement of benfotiamine when achieving supra-physiological thiamine levels is required.
- [1] Cai NF, Cheng ZN, Guo X, Liu Z, Yu P, Zheng LY, Luo X. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamine hydrochloride after oral administration. Chin J Clin Pharmacol Ther. 2013;18(12):1375-1382. View Source
